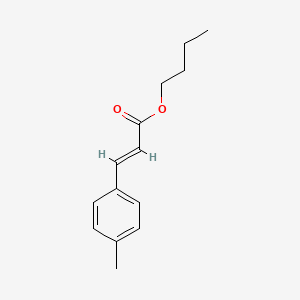

(E)-3-p-Tolyl-acrylic acid butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-3-p-Tolyl-acrylic acid butyl ester” is an ester. Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . Esters generally have pleasant odours and are often responsible for the characteristic fragrances of fruits and flowers .

Synthesis Analysis

Esters are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . In the presence of an acid catalyst such as concentrated sulfuric acid, esterification occurs when an alcohol and a carboxylic acid are reacted .Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of esters features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can undergo a process called hydrolysis, which is the reaction of an ester with water to produce a carboxylic acid and an alcohol . This reaction can be catalyzed by an acid, such as hydrochloric acid or sulfuric acid .科学的研究の応用

Polymerization Processes : The use of esters like tert-butyl acrylate in atom transfer radical polymerization (ATRP) to create polymer brushes and copolymers. These materials exhibit stimuli-responsive properties and are applicable in surface coatings and material science (Treat, Ayres, Boyes, & Brittain, 2006).

Environmental Behavior and Toxicity : Studies on the fate, biodegradability, and aquatic toxicity of acrylic esters, including butyl acrylate, highlight their environmental impact. These compounds show varying degrees of soil mobility, biodegradability, and aquatic toxicity, which is crucial for assessing their environmental safety (Staples, Murphy, McLaughlin, Leung, Cascieri, & Farr, 2000).

Thermal Degradation : Research comparing the thermal degradation of ethylene-vinyl acetate and ethylene-butyl acrylate copolymers provides insights into the stability and decomposition products of these materials, which is vital for their application in high-temperature environments (Sultan & Sörvik, 1991).

Synthesis and Application in Reaction Processes : The synthesis of butyl acrylate via esterification in a fixed-bed adsorptive reactor demonstrates its industrial-scale production. This process is essential for the large-scale manufacturing of materials like paints, adhesives, and sealants (Constantino, Pereira, Faria, Ferreira, Loureiro, & Rodrigues, 2015).

Photomechanical Applications : The conversion of tert-butyl esters to other compounds through chemical reactions has been studied for applications in photomechanical organic microcrystals. This research is significant for developing materials that respond to light stimuli (Al‐Kaysi, Zhu, Al-Haidar, Al-Muhannah, El-Boubbou, Hamdan, & Bardeen, 2015).

Nanotechnology and Controlled Release Systems : Studies on glucose- and pH-responsive nanogated ensembles using poly(acrylic acid) brushes derived from butyl acrylate demonstrate the potential of these materials in targeted drug delivery and responsive release systems (Tan, Yang, Wu, Tang, Xiao, Liu, & Zhuo, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

butyl (E)-3-(4-methylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-3-4-11-16-14(15)10-9-13-7-5-12(2)6-8-13/h5-10H,3-4,11H2,1-2H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFATWQHNKARJ-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)